molecular formula C15H10IN3O2S B8779450 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2-iodo-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2-iodo-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B8779450
M. Wt: 423.2 g/mol
InChI Key: ZSMJMLCFRNJKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2-iodo-1-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C15H10IN3O2S and its molecular weight is 423.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2-iodo-1-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2-iodo-1-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10IN3O2S

Molecular Weight

423.2 g/mol

IUPAC Name

2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C15H10IN3O2S/c1-10-2-4-12(5-3-10)22(20,21)19-14(16)8-13-11(9-17)6-7-18-15(13)19/h2-8H,1H3

InChI Key

ZSMJMLCFRNJKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of diisopropylamine (0.38 mL) in tetrahydrofuran (7 mL), at −70° C. and under nitrogen, was treated with a solution of n-butyllithium in hexanes (1.06 mL, 2.5M) over 5 minutes, whilst maintaining the temperature below −65° C. After stirring for 20 minutes the mixture was added, at −70° C., to a solution of 1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (0.65 g, Reference Example 63) in tetrahydrofuran (15 mL) and stirred at −70° C. for 45 minutes. A solution of iodine (0.9 g) in tetrahydrofuran (10 mL) was then added at −70° C. The reaction mixture was allowed to warm up to room temperature over 1 hour, and stirred for 18 hours, then treated with water (10 mL). The reaction mixture was evaporated in vacuo and the residue partitioned between ethyl acetate (75 mL) and water (50 mL). The insoluble material was filtered, washed with ether and dried in vacuo to give the title compound (0.45 g) as a white solid. The filtrate was separated and the organics washed sequentially with saturated sodium thiosulfate solution (2×30 mL), water (30 mL) and brine (30 mL), dried over sodium sulfate and evaporated. The residue was triturated with diethyl ether to give a further quantity of the title compound (0.25 g) as a cream solid. TLC RF=0.43 (ethyl acetate/heptane 1:1). MS: 424 (MH+).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
1.06 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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